molecular formula C25H23BrN2O3 B14924355 4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B14924355
M. Wt: 479.4 g/mol
InChI Key: GDCBOFQDEVLJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the methoxybenzyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(4-methoxybenzyl)-1H-imidazole
  • 4-bromo-1-(4-methoxybenzyl)-1H-benzimidazole

Uniqueness

4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which can enhance its chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C25H23BrN2O3

Molecular Weight

479.4 g/mol

IUPAC Name

4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23BrN2O3/c1-29-20-10-4-17(5-11-20)16-28-25(19-8-14-22(31-3)15-9-19)23(26)24(27-28)18-6-12-21(30-2)13-7-18/h4-15H,16H2,1-3H3

InChI Key

GDCBOFQDEVLJQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Br)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.